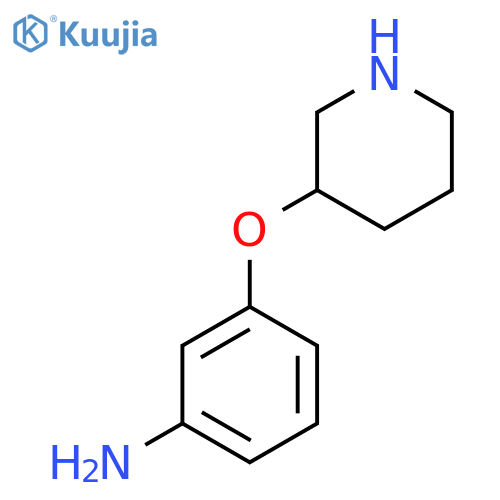Cas no 1023277-41-9 (3-(Piperidin-3-yloxy)aniline)

3-(Piperidin-3-yloxy)aniline structure
商品名:3-(Piperidin-3-yloxy)aniline
CAS番号:1023277-41-9
MF:C11H16N2O
メガワット:192.257542610168
CID:5250424
3-(Piperidin-3-yloxy)aniline 化学的及び物理的性質
名前と識別子
-
- 3-(Piperidin-3-yloxy)aniline
- Benzenamine, 3-(3-piperidinyloxy)-
-
- インチ: 1S/C11H16N2O/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8,12H2
- InChIKey: NBXYTVWVNDGNQK-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=C(C=1)N)C1CNCCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 175
- トポロジー分子極性表面積: 47.3
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-(Piperidin-3-yloxy)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-363432-10.0g |
3-(piperidin-3-yloxy)aniline |
1023277-41-9 | 95.0% | 10.0g |
$3315.0 | 2025-03-18 | |
| Enamine | EN300-363432-0.05g |
3-(piperidin-3-yloxy)aniline |
1023277-41-9 | 95.0% | 0.05g |
$647.0 | 2025-03-18 | |
| Enamine | EN300-363432-0.5g |
3-(piperidin-3-yloxy)aniline |
1023277-41-9 | 95.0% | 0.5g |
$739.0 | 2025-03-18 | |
| Enamine | EN300-363432-1.0g |
3-(piperidin-3-yloxy)aniline |
1023277-41-9 | 95.0% | 1.0g |
$770.0 | 2025-03-18 | |
| Enamine | EN300-363432-0.25g |
3-(piperidin-3-yloxy)aniline |
1023277-41-9 | 95.0% | 0.25g |
$708.0 | 2025-03-18 | |
| Enamine | EN300-363432-2.5g |
3-(piperidin-3-yloxy)aniline |
1023277-41-9 | 95.0% | 2.5g |
$1509.0 | 2025-03-18 | |
| Enamine | EN300-363432-5.0g |
3-(piperidin-3-yloxy)aniline |
1023277-41-9 | 95.0% | 5.0g |
$2235.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050460-1g |
3-(Piperidin-3-yloxy)aniline |
1023277-41-9 | 95% | 1g |
¥3717.0 | 2023-04-06 | |
| Enamine | EN300-363432-0.1g |
3-(piperidin-3-yloxy)aniline |
1023277-41-9 | 95.0% | 0.1g |
$678.0 | 2025-03-18 |
3-(Piperidin-3-yloxy)aniline 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
1023277-41-9 (3-(Piperidin-3-yloxy)aniline) 関連製品
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 157047-98-8(Benzomalvin C)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
